2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide
Overview
Description
2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a phenylpyrrolidinyl moiety, and a methoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: Starting with a phenyl-substituted pyrrolidinone, the core structure can be synthesized through cyclization reactions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Methoxypropyl Side Chain: This step might involve nucleophilic substitution reactions where a methoxypropyl group is introduced using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They might exhibit activity against certain biological targets, making them candidates for drug development.
Medicine
In medicine, such compounds could be explored for their therapeutic potential. They might be tested for efficacy in treating diseases or conditions where modulation of specific biological pathways is beneficial.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action for 2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide would depend on its specific interactions with molecular targets. Typically, such compounds might bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide: Lacks the methoxypropyl side chain.
N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide: Lacks the chloro group.
Uniqueness
The presence of both the chloro group and the methoxypropyl side chain in 2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide might confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity.
Properties
IUPAC Name |
2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-23-9-5-8-18(15(21)11-17)13-10-14(20)19(16(13)22)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQANIZPRTKRVTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(C1CC(=O)N(C1=O)C2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.